molecular formula C10H11FO2 B6321283 4-Fluoro-3-methylbenzoic acid ethyl ester, 97% CAS No. 148541-58-6

4-Fluoro-3-methylbenzoic acid ethyl ester, 97%

Cat. No. B6321283
CAS RN: 148541-58-6
M. Wt: 182.19 g/mol
InChI Key: WKQSXJMUQXYURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C10H8F4O2 . It is a derivative of benzoic acid, with a fluorine atom at the 4-position and a methyl group at the 3-position .


Synthesis Analysis

4-Fluoro-3-methylbenzoic acid can serve as a versatile building block for the synthesis of active pharmaceutical ingredients (APIs). Its functional group can be directly used or easily converted to alternative functional groups . The methyl group can be functionalized by bromide through a benzylic bromination reaction .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-methylbenzoic acid ethyl ester consists of a benzene ring with a fluorine atom at the 4-position and a methyl group at the 3-position . The molecular weight is 236.1629 .


Chemical Reactions Analysis

The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . The compound can undergo various reactions, including Fischer esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-methylbenzoic acid ethyl ester include a molecular weight of 236.1629 and a melting point of 164 °C – 168 °C . The compound appears as a white powder .

Mechanism of Action

Esters, such as 4-Fluoro-3-methylbenzoic acid ethyl ester, typically undergo nucleophilic acyl substitution of the carbonyl group . This involves a nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group .

Safety and Hazards

4-Fluoro-3-methylbenzoic acid ethyl ester may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid contact with skin and eyes .

properties

IUPAC Name

ethyl 4-fluoro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQSXJMUQXYURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.00 g of 4-fluoro-3-methylbenzoic acid was dissolved in 100 mL of ethanol, and 2.59 mL of concentrated sulfuric acid was added thereto, followed by heating under reflux overnight. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure, and the obtained residue was alkalified (pH=8) by addition of an aqueous saturated sodium hydrogen carbonate solution under ice-cooling, followed by extraction with ethyl acetate. The organic layer was washed with brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 5.86 g of ethyl 4-fluoro-3-methylbenzoate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step Two

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